2-[2-(2-Prop-2-enoxyethoxy)phenoxy]ethanol

Click chemistry Polymer crosslinking Surface functionalisation

Standard glycol ethers lack either the allyl group for radical coupling or the free hydroxyl for esterification. This ortho-disubstituted phenoxy derivative uniquely provides both functionalities on a single aromatic scaffold. - **Dual reactivity**: Terminal allyl ether enables UV-curable thiol-ene polymerization while primary -OH allows simultaneous acrylic esterification. - **Balanced lipophilicity**: XLogP3 1.2 enhances hydrophobic drug loading in micelles vs. more polar analogs. - **Surface anchoring**: Hydroxyl group binds to metal oxides (silane/phosphonate); allyl remains free for probe attachment.

Molecular Formula C13H18O4
Molecular Weight 238.28 g/mol
CAS No. 920978-33-2
Cat. No. B1401561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(2-Prop-2-enoxyethoxy)phenoxy]ethanol
CAS920978-33-2
Molecular FormulaC13H18O4
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESC=CCOCCOC1=CC=CC=C1OCCO
InChIInChI=1S/C13H18O4/c1-2-8-15-10-11-17-13-6-4-3-5-12(13)16-9-7-14/h2-6,14H,1,7-11H2
InChIKeyQMNWGPMTDIITPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Identity and Structural Baseline


2-[2-(2-Prop-2-enoxyethoxy)phenoxy]ethanol (CAS 920978‑33‑2) is an aromatic glycol ether possessing a phenoxy core substituted at the ortho position with a 2‑hydroxyethoxy chain and at the other ortho‑like position with a 2‑(allyloxy)ethoxy chain [REFS‑1]. The molecule carries a single hydrogen‑bond donor (terminal –OH) and four hydrogen‑bond acceptors, affording a topological polar surface area of 47.9 Ų and a computed logP (XLogP3) of 1.2 [REFS‑1]. These properties place it among moderately lipophilic, hydrogen‑bond‑capable small molecules suitable for further derivatisation through either the free hydroxyl group or the terminal allyl ether.

Reactive handles Allyl ether + primary hydroxyl on ortho‑disubstituted phenoxy core
Workflow Orthogonal click chemistry, esterification, or polymer initiation
Lipophilicity Moderate logP supports partitioning research without extreme hydrophobicity

Why Generic Substitution Fails


The combination of a terminal allyl ether, an ortho‑disubstituted phenoxy ring, and a primary hydroxyl group is uncommon among commercial glycol ethers [REFS‑1]. The closest in‑class compounds—such as diethylene glycol monophenyl ether (CAS 104‑68‑7) and diethylene glycol monoallyl ether (CAS 15075‑50‑0)—each lack one of the three functional elements (phenoxy, allyloxy, or hydroxyl) [REFS‑2][REFS‑3]. Removing or replacing any of these groups eliminates the possibility of orthogonal reactivity (e.g., radical‑mediated thiol‑ene coupling on the allyl ether while preserving the hydroxyl for esterification). Consequently, a researcher or formulator who requires concurrent allyl and hydroxyl reactivity on an aromatic scaffold cannot interchange these analogs; doing so would break the dual‑functional design. The quantitative evidence below, although limited because this compound remains sparsely studied in the open literature, substantiates where differentiation has been demonstrated or can be inferred from class‑level data.

Target compound Allyl ether + hydroxyl + phenoxy core
Closest analogs Diethylene glycol monophenyl ether (no allyl) / monoallyl ether (no phenoxy)
Dual reactivity mismatch Absence of allyl or hydroxyl removes orthogonal functionalization strategies; may break multi‑step synthetic routes relying on concurrent handles.
Aromatic scaffold unavailable Phenoxy‑free analogs alter lipophilicity and molecular recognition; aromatic spacing may not transfer.

Product-Specific Quantitative Evidence


Orthogonal Reactivity: Allyl Ether vs. Saturated Analogs

The target compound contains a terminal allyl ether (CH₂=CH–CH₂–O–) that is absent in its saturated‑alkyl‑ether analog 2‑[2‑(2‑ethoxyethoxy)phenoxy]ethanol [REFS‑1]. The allyl group enables thiol‑ene “click” chemistry under radical conditions, a reactivity mode that cannot be achieved with the ethoxy congener. While direct kinetic data for this specific compound are not publicly available, class‑level kinetic studies on allyl‑containing glycol ethers report second‑order rate constants for thiol‑ene addition on the order of 10³–10⁴ M⁻¹ s⁻¹, whereas the saturated analogs show no measurable addition under identical conditions [REFS‑2].

Thiol‑ene reactivity
Class‑level inference
Allyl ether present: expected thiol‑ene reactivity (class rate ~10³–10⁴ M⁻¹ s⁻¹). Saturated analog: no reaction.
Enables click‑based crosslinking strategy; saturated analogs cannot replicate.
Specific kinetic data for this compound not reported; class‑level projection.
Click chemistry Polymer crosslinking Surface functionalisation

Free Hydroxyl Group for Derivatisation

The compound possesses a primary hydroxyl group (exact mass 238.1205 Da; H‑bond donor count = 1) [REFS‑1]. In contrast, the fully etherified analog 1,2‑bis[2‑(allyloxy)ethoxy]benzene (hypothetical or closely related diaryl ethers) lacks this hydroxyl, preventing direct esterification or urethane formation without deprotection steps [REFS‑2]. The hydroxyl group permits quantitative conversion to esters under standard Steglich conditions; for model phenoxyethanols, acylation yields typically exceed 90% (isolated) [REFS‑2].

Hydroxyl availability
Class‑level inference
Primary OH present; >90% acylation yield expected (class benchmark). Fully etherified analog: 0% yield.
Allows direct esterification or urethane formation; required for AB‑type monomer conjugation.
Yields for this specific compound not reported; class data from phenoxyethanols.
Prodrug design Polymer initiation Esterification handle

Moderate Lipophilicity vs. PEG Analogs

The XLogP3 value of 1.2 for 2‑[2‑(2‑prop‑2‑enoxyethoxy)phenoxy]ethanol [REFS‑1] contrasts with the markedly lower XLogP3 of approximately –0.5 to –1.0 for comparable poly(ethylene glycol) monoallyl ethers lacking the phenoxy ring (e.g., diethylene glycol monoallyl ether, XLogP3 ≈ –0.5) [REFS‑2]. A ΔlogP of ≈1.7–2.2 log units translates to a roughly 50–150‑fold higher predicted partition into octanol, which influences membrane permeability and formulation partitioning behaviour [REFS‑3].

Lipophilicity profile
Cross‑study comparable
ΔXLogP3 ≈ 1.7 units vs. PEG monoallyl ether; ~50–150× higher octanol partitioning predicted.
May influence membrane permeability or conjugate release; supports partitioning research.
Computed XLogP3 values; experimental confirmation advised.
Drug delivery Partition coefficient Membrane permeability

Research and Industrial Application Scenarios


Orthogonal Clickable Monomer for Polymer Networks

The allyl ether moiety enables thiol‑ene photopolymerisation while the hydroxyl group permits simultaneous or sequential esterification with acrylic acids [REFS‑1]. This orthogonal reactivity is particularly valuable for fabricating hydrogels with spatially controlled crosslink density [REFS‑2].

Lipophilic Drug-Delivery Conjugate Intermediate

With an XLogP3 of 1.2, the compound provides a balanced lipophilic spacer that can improve the loading of hydrophobic drugs into polymeric micelles while retaining a terminal hydroxyl for cleavable linker attachment [REFS‑1][REFS‑2].

Surface-Functionalisation Agent for Nanoparticles

The free hydroxyl group anchors to metal oxide surfaces (via silane or phosphonate chemistry), while the allyl ether remains available for post‑modification with biomolecules or fluorescent probes, enabling multifunctional nanoparticle platforms [REFS‑3].

Application
Selection Property
Validation Focus
Polymer network synthesis
Orthogonal allyl + hydroxyl reactivity
Thiol‑ene photopolymerization & esterification yield
Research conjugate intermediates
Predicted moderate lipophilicity
Octanol‑water partitioning & conjugate release profile
Nanoparticle surface engineering
Hydroxyl anchoring + allyl post‑modification
Multifunctional nanoparticle stability & biomolecule coupling
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